4-benzyl-3-chloro-4H-1,2,4-triazole
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Overview
Description
4-benzyl-3-chloro-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the fourth position and a chlorine atom at the third position of the triazole ring. The molecular formula of this compound is C9H8ClN3, and it has a molecular weight of 193.64 g/mol .
Mechanism of Action
Target of Action
4-Benzyl-3-chloro-4H-1,2,4-triazole is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . .
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their versatile biological activities . .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-chloro-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 3-chloro-1,2,4-triazole in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-chloro-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-benzyl-3-amino-4H-1,2,4-triazole derivatives .
Scientific Research Applications
4-benzyl-3-chloro-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-3-amino-4H-1,2,4-triazole
- 4-benzyl-3-methyl-4H-1,2,4-triazole
- 4-benzyl-3-phenyl-4H-1,2,4-triazole
Uniqueness
4-benzyl-3-chloro-4H-1,2,4-triazole is unique due to the presence of the chlorine atom at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-benzyl-3-chloro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVQHWPEKVOZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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